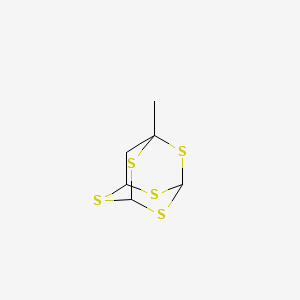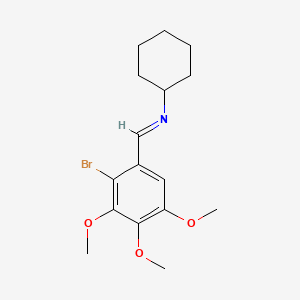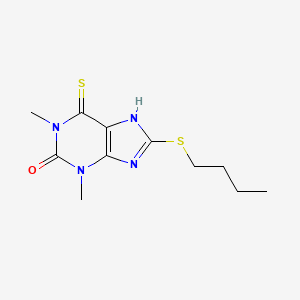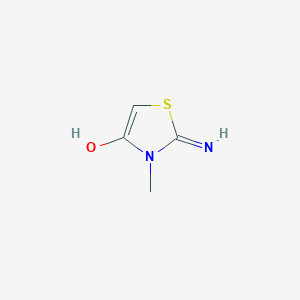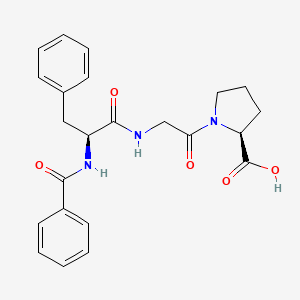
N-Benzoylphenylalanyl-glycyl-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzoylphenylalanyl-glycyl-proline: is a synthetic peptide compound with the molecular formula C23H25N3O5 and a molecular weight of 423.46 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoylphenylalanyl-glycyl-proline typically involves the stepwise coupling of amino acids. The process begins with the protection of the amino group of phenylalanine using a benzoyl group. This is followed by the coupling of the protected phenylalanine with glycine and proline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final product is obtained after deprotection and purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzoylphenylalanyl-glycyl-proline can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of specific functional groups with other groups.
Common Reagents and Conditions
Hydrolysis: Typically performed using acidic or basic conditions with enzymes like proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various reagents depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield individual amino acids, while oxidation and reduction would yield oxidized or reduced derivatives of the compound .
Applications De Recherche Scientifique
N-Benzoylphenylalanyl-glycyl-proline has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in biological processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle.
Industry: Utilized in the development of new materials and biochemical assays.
Mécanisme D'action
The mechanism of action of N-Benzoylphenylalanyl-glycyl-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzoylphenylalanyl-glycyl-alanine
- N-Benzoylphenylalanyl-glycyl-valine
- N-Benzoylphenylalanyl-glycyl-leucine
Uniqueness
N-Benzoylphenylalanyl-glycyl-proline is unique due to its specific amino acid sequence and the presence of a benzoyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Propriétés
Numéro CAS |
74075-25-5 |
|---|---|
Formule moléculaire |
C23H25N3O5 |
Poids moléculaire |
423.5 g/mol |
Nom IUPAC |
(2S)-1-[2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H25N3O5/c27-20(26-13-7-12-19(26)23(30)31)15-24-22(29)18(14-16-8-3-1-4-9-16)25-21(28)17-10-5-2-6-11-17/h1-6,8-11,18-19H,7,12-15H2,(H,24,29)(H,25,28)(H,30,31)/t18-,19-/m0/s1 |
Clé InChI |
UVLMBMAKGAUBDU-OALUTQOASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


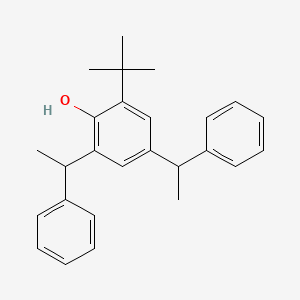
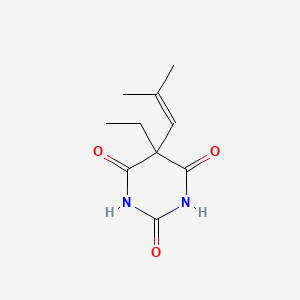


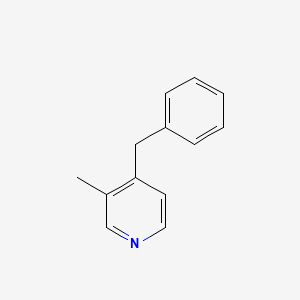
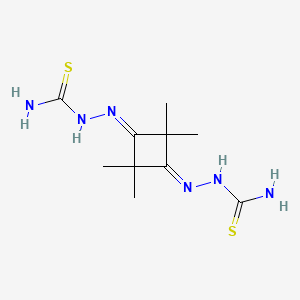
![3-Azabicyclo[3.1.0]hexane-2-carboxamide,N-methyl-,(1alpha,2alpha,5alpha)-(9CI)](/img/structure/B13799160.png)
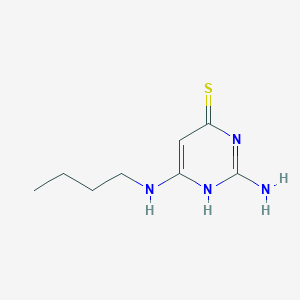
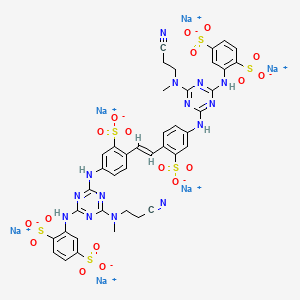
![alpha-L-fucosyl-(1->4)-[beta-D-galactosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-[alpha-L-fucosyl-(1->3)]-N-acetyl-beta-D-glucosaminyl-(1->3)-beta-D-galactosyl-(1->4)-D-glucose](/img/structure/B13799194.png)
